molecular formula C20H18N4O2S2 B2764780 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941927-80-6

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2764780
CAS No.: 941927-80-6
M. Wt: 410.51
InChI Key: CQLIEJCTTZMNTR-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic heterocyclic compound of interest in medicinal chemistry research. Heterocyclic compounds are a fundamental class of molecules in drug discovery, constituting over 85% of all physiologically active chemical entities . This compound features a complex thiazolo[4,5-d]pyridazine core, a scaffold known to be explored in scientific research, often as a key structural motif in the development of biologically active molecules . While the specific mechanism of action for this compound requires further investigation, its molecular architecture integrates multiple pharmacologically relevant heterocyclic systems, including the central thiazolopyridazine, a thiophene ring, and a 4-methylbenzyl acetamide side chain. Such structural characteristics make it a valuable chemical tool for researchers studying structure-activity relationships (SAR), screening for new therapeutic agents, and investigating novel biochemical pathways . Similar thiazolopyridazine derivatives are the subject of ongoing research in various fields, highlighting the broader significance of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-12-5-7-14(8-6-12)10-21-16(25)11-24-20(26)18-19(28-13(2)22-18)17(23-24)15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLIEJCTTZMNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide (CAS Number: 941880-68-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of approximately 390.5 g/mol. The structure includes a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and an acetamide group, which contributes to its unique chemical properties and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolo derivatives can inhibit the growth of various bacterial strains and fungi, potentially through mechanisms that disrupt cellular respiration or biofilm formation .

Anti-Tumor Activity

The compound has been identified as having potential anti-tumor properties. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor cell proliferation. For example, similar thiazolo derivatives have been reported to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
  • Biofilm Disruption : It has been noted for its ability to disrupt biofilm formation, which is a significant factor in chronic infections and resistance development.
  • Cellular Interaction : The unique structural features allow it to interact with specific cellular receptors or transporters, altering cellular functions and promoting apoptosis in tumor cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolo derivatives against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives significantly inhibited Mtb respiration and growth, suggesting that the compound could be effective against drug-resistant strains .

CompoundIC50 (μM)Activity
C101.5Inhibits Mtb respiration
17h0.05More potent than C10
17j0.03Most potent derivative

Anti-Cancer Activity Assessment

In vitro studies have assessed the anti-cancer activity of related compounds in various cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell cycle progression in cancer cells.

Cell LineIC50 (μM)Mechanism
HeLa (Cervical)0.8Induces apoptosis
MCF7 (Breast)1.2Cell cycle arrest
A549 (Lung)0.6Inhibits proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Substituents

  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():
    • Key Difference : The acetamide group is linked to a 4-chlorophenyl rather than a 4-methylbenzyl.
    • Impact : The chloro substituent increases electronegativity and may enhance binding to hydrophobic pockets in target proteins, whereas the methyl group in the target compound could improve metabolic stability due to reduced susceptibility to oxidative dehalogenation.

Coumarin-Based Acetamide Derivatives ()

  • Example Compounds :
    • N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(coumarin-4-yloxy)acetamide
    • N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(coumarin-4-yloxy)acetamide
  • Comparison: Core Structure: Coumarin (a benzopyrone) vs. thiazolo-pyridazin. Activity: Coumarin derivatives exhibited antioxidant activity surpassing ascorbic acid, attributed to the acetamide’s hydrogen-bonding capacity and the coumarin core’s redox properties.

Pyrimido[4,5-d][1,3]oxazin Derivatives ()

  • Example Compounds :
    • 16c: HPLC purity 99.34%, retention time 9.37 min.
    • 16d: Purity 97.05%, retention time 11.98 min.
  • Comparison :
    • Core Structure : Pyrimido-oxazin vs. thiazolo-pyridazin.
    • Physicochemical Properties : Longer retention times (e.g., 16d) correlate with increased lipophilicity due to isopropyl substituents. The target compound’s thiophene and methylbenzyl groups may similarly enhance lipophilicity, affecting membrane permeability.

Pyrimidinylthio-Acetamides ()

  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides.
  • Comparison :
    • Synthetic Route : Similar alkylation steps may apply to the target compound, but the thiazolo-pyridazin core likely requires more specialized cyclization conditions.
    • Functionality : The thioether linkage in pyrimidinylthio-acetamides may confer redox activity absent in the target compound.

Triazole-Thio-Acetamide Derivatives ()

  • Example : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
  • Comparison :
    • Core Structure : Triazole vs. thiazolo-pyridazin.
    • Bioactivity : Triazoles often exhibit antifungal or antimicrobial activity due to metal-binding capacity. The target compound’s thiazolo-pyridazin core may instead favor interactions with ATP-binding pockets in kinases.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Thiazolo[4,5-d]pyridazin Thiophen-2-yl, N-(4-methylbenzyl) Hypothesized kinase inhibition -
4-Chlorophenyl Analog () Thiazolo[4,5-d]pyridazin Thiophen-2-yl, N-(4-chlorophenyl) Increased hydrophobicity
Coumarin-Acetamides () Coumarin Oxazepin/thiazolidin, acetamide Antioxidant (↑ vs. ascorbic acid)
Pyrimido-Oxazin () Pyrimido[4,5-d]oxazin Methylpiperazinyl, acrylamide High HPLC purity (99.34%)
Triazole-Thio-Acetamide () 1,2,4-Triazole Allyl, thiophen-2-yl, dimethoxyphenyl Antimicrobial potential

Research Findings and Implications

  • Antioxidant Activity : While coumarin-acetamides () show strong antioxidant effects, the target compound’s thiazolo-pyridazin core may prioritize other mechanisms, such as enzyme inhibition, due to its rigid, planar structure .
  • Synthetic Challenges : The alkylation strategies used for pyrimidinylthio-acetamides () suggest scalable routes for acetamide introduction, but cyclization to form the thiazolo-pyridazin core may require optimized conditions .
  • Biological Targets : The N-(4-methylbenzyl) group in the target compound could enhance blood-brain barrier penetration compared to the 4-chlorophenyl analog, making it suitable for central nervous system targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology: The synthesis involves multi-step reactions, typically starting with cyclization of thiazolo-pyridazin cores using phosphorus pentasulfide or analogous reagents, followed by functionalization with thiophene and acetamide groups . Key steps include:

  • Thiazole ring formation: Controlled temperature (80–100°C) and anhydrous conditions to prevent hydrolysis .
  • Acetamide coupling: Use of acyl chlorides and bases like triethylamine in dichloromethane .
  • Yield optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) improves purity and yield .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves thiophene and methylbenzyl substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) . Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology:

  • Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening: Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s binding affinity in structure-activity relationship (SAR) studies?

  • Methodology: Compare derivatives with phenyl, furan, or fluorophenyl groups at the 7-position. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) reveals thiophene’s π-π stacking and hydrophobic interactions enhance binding . Data from analogous compounds show thiophene derivatives exhibit 2–3× lower IC₅₀ than phenyl variants .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodology:

  • Standardized assays: Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability: Test liver microsomal stability to rule out false negatives due to rapid degradation .
  • Data normalization: Express activity as % inhibition relative to vehicle controls to mitigate batch variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology:

  • ADMET prediction: Tools like SwissADME predict logP (target <5) and CYP450 inhibition risks .
  • Molecular dynamics simulations: Assess binding mode stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models: Corrogate substituent electronegativity with solubility (R² >0.85 in training sets) .

Q. What experimental evidence supports the compound’s mechanism of action in inflammatory pathways?

  • Methodology:

  • Cytokine profiling: ELISA-based quantification of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Western blotting: Measure NF-κB pathway inhibition via reduced p65 phosphorylation .
  • In vivo validation: Carrageenan-induced paw edema models in rodents (dose range: 10–50 mg/kg) .

Data Contradictions and Resolution

Q. Why do some studies report high anticancer activity while others show minimal efficacy?

  • Analysis: Discrepancies arise from:

  • Cell line specificity: Activity in HeLa (IC₅₀ = 8.2 µM) vs. A549 (IC₅₀ >50 µM) .
  • Compound stability: Degradation in cell media (t₁/₂ = 4 hrs at 37°C) reduces effective concentrations .
    • Resolution: Pre-treat compounds with stabilizers (e.g., ascorbic acid) and validate via LC-MS .

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